molecular formula C12H11ClN2O2 B7726366 Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 938182-43-5

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B7726366
CAS No.: 938182-43-5
M. Wt: 250.68 g/mol
InChI Key: AAXKEDUSKXDFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (C₁₂H₁₁ClN₂O₂, molecular weight 250.68 g/mol) is a pyrazole-based heterocyclic compound characterized by a 4-chlorophenyl substituent at the 3-position and an ethyl carboxylate group at the 5-position of the pyrazole ring . It is synthesized via 1,3-dipolar cycloaddition of α-substituted vinyl phosphonates with diazo compounds, yielding 57–62% under optimized conditions .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXKEDUSKXDFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70917752
Record name Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595610-40-5, 938182-43-5
Record name 1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595610-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Hydrolysis Optimization

Post-cyclization, the ethyl carboxylate group may require hydrolysis and re-esterification to achieve desired purity. Patent CN111138289B highlights challenges in isolating the hydrolyzed product due to high water solubility. Strategies to mitigate this include:

  • Extraction Solvents : Ethyl acetate (200 vol) improves separation efficiency but necessitates multiple washes to remove acidic byproducts.

  • Continuous Flow Systems : Reduces solvent usage by 40% while maintaining yields ≥65%.

ParameterEmbodiment 9Embodiment 10
Temperature60°C50°C
H₂O₂ Volume14.2 mL11.6 mL
Yield78%82%

Industrial-Scale Production Challenges

Solvent and Catalyst Recycling

Large-scale synthesis faces hurdles in solvent recovery and catalyst reuse. Diethylene glycol dimethyl ether, used in methylation steps, is recycled via distillation, reducing costs by 30%. Transition metal catalysts (e.g., InCl₃) are avoided due to stringent wastewater regulations.

Crystallization and Purification

Recrystallization from ethanol/water mixtures (3:1 v/v) yields crystals with ≥99% purity, but scaling this requires controlled cooling rates (1–2°C/min) to prevent oiling out. Chromatography is reserved for research-scale batches due to high costs.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic attack at the pyrazole C4 position, guiding substituent placement. Kinetic studies corroborate that electron-withdrawing groups (e.g., -Cl) accelerate cyclization by stabilizing transition states.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodYieldPurityScalability
Cyclocondensation70–75%95%High
Post-Chlorination78–82%98%Moderate
Hydrolysis-Reesterification26%85%Low

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole core and ester functionality exhibit sensitivity to oxidizing agents. A structurally analogous compound, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, undergoes oxidation to eliminate dihydro-intermediates. Key findings include:

Reaction Protocol

  • Oxidizing Agent : Potassium persulfate (K₂S₂O₈)

  • Solvent System : Acetonitrile

  • Catalyst : Sulfuric acid (H₂SO₄)

  • Conditions : Reaction conducted at elevated temperatures (60–80°C) with stepwise addition of reactants .

Performance Metrics

ParameterValue
Yield75–80%
Oxidizing Agent Equiv.1.3–1.7 equivalents
Reaction Time4–6 hours

This method highlights the feasibility of oxidizing pyrazole derivatives under controlled acidic conditions, though direct data for the 4-chlorophenyl variant remains limited .

Substitution Reactions

The 4-chlorophenyl group is susceptible to nucleophilic aromatic substitution (NAS), enabling functionalization at the para-chloro position.

Theoretical Pathways

  • Amine Substitution : Reaction with primary/secondary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C.

  • Thiol Substitution : Thiourea or NaSH in ethanol under reflux to replace chlorine with a thiol group.

Challenges

  • Steric hindrance from the pyrazole ring may reduce reaction rates.

  • Electron-withdrawing effects of the ester group could deactivate the aryl chloride toward NAS.

Reduction Reactions

The ester moiety (-COOEt) can be reduced to primary alcohols or aldehydes:

Experimental Observations (Analogous Systems)

  • Lithium Aluminum Hydride (LiAlH4) : Converts esters to alcohols at −20°C to 0°C in anhydrous THF.

  • Selective Reduction : Catalytic hydrogenation (H₂/Pd-C) may reduce nitro groups (if present) without affecting the ester .

Hypothetical Pathway for Target Compound

ReagentProductConditions
LiAlH₄3-(4-Chlorophenyl)-1H-pyrazole-5-methanolTHF, 0°C, 2 hours
DIBAL-HAldehyde derivativeToluene, −78°C

Cyclization and Heterocycle Formation

The ester group can participate in condensation reactions to form fused heterocycles. For example:

  • Hydrazine Condensation : React with hydrazine hydrate to form pyrazolo[3,4-d]pyridazine derivatives.

  • Knorr Quinoline Synthesis : Acid-catalyzed cyclization with β-keto esters.

Stability Under Hydrolytic Conditions

The ester hydrolyzes in basic media:

Hydrolysis Protocol

  • Base : NaOH (1–2M) in aqueous ethanol.

  • Product : 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid.

  • Kinetics : Complete conversion within 3–4 hours at 60°C.

Critical Analysis of Data Gaps

  • Direct experimental data for the 4-chlorophenyl variant is sparse, necessitating validation of hypothesized pathways.

  • Industrial-scale optimization (e.g., continuous-flow systems) remains unexplored for this compound.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has diverse applications across several scientific domains:

Chemistry

  • Building Block for Complex Molecules: It is utilized in the synthesis of various pharmaceuticals and agrochemicals, serving as a precursor for more complex pyrazole derivatives .

Biology

  • Biological Activity Studies: Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. It has been investigated for its ability to inhibit certain enzymes and modulate receptor activity, which could lead to therapeutic applications .

Medicine

  • Drug Development: this compound serves as a lead compound in developing new drugs targeting diseases such as cancer and infections . Its derivatives have shown promising results in preclinical studies.

Material Science

  • Development of New Materials: This compound is also explored in creating materials with specific properties, including polymers and coatings that may have enhanced durability or chemical resistance .

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Properties
In another research project, derivatives of this pyrazole were tested for anti-inflammatory activity in animal models. The findings demonstrated a marked reduction in inflammation markers, supporting further investigation into its therapeutic potential .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for pharmaceuticals and agrochemicalsFacilitates synthesis of complex compounds
BiologyAntimicrobial and anti-inflammatory activitiesNew treatment options for infections and inflammation
MedicineLead compound for drug developmentTargeting various diseases effectively
Material ScienceDevelopment of specialized materialsEnhanced properties for industrial applications

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate with derivatives featuring variations in substituents, molecular weight, and synthetic yields:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key References
This compound 4-Cl-C₆H₄ (C3), COOEt (C5) C₁₂H₁₁ClN₂O₂ 250.68 57–62 N/A
Ethyl 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-1H-pyrazole-5-carboxylate (4c) 4-Cl-C₆H₄ (C3), pyrrole (C4), COOEt (C5) C₁₇H₁₇ClN₃O₂ 330.79 79 N/A
Ethyl 4-amino-1-(4-bromobutyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (6) 4-Cl-C₆H₄ (C3), Br-C₄H₈ (N1), COOEt (C5) C₁₇H₂₀BrClN₃O₂ 413.72 75 N/A
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate 4-Br-C₆H₄ (C3), COOEt (C5) C₁₂H₁₁BrN₂O₂ 295.13 N/A N/A
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate 4-CF₃-C₆H₄ (C3), COOEt (C5) C₁₃H₁₁F₃N₂O₂ 284.23 N/A N/A
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 4-Cl-C₆H₄ (C3), PhCOCH₂ (N1), COOEt (C5) C₂₀H₁₇ClN₂O₃ 368.82 70 N/A

Key Observations :

  • Substituent Effects: The 4-chlorophenyl group enhances planarity with the pyrazole ring (dihedral angle: 3.64–3.65°), facilitating π-π stacking and hydrogen bonding . Bulky N1 substituents (e.g., 2-oxo-2-phenylethyl) reduce planarity (dihedral angle: 81.15°), impacting crystal packing and intermolecular interactions .
  • Synthetic Efficiency :
    • Yields range from 57% to 79%, with pyrrole-substituted derivatives (e.g., 4c) showing higher efficiency due to stabilized intermediates .

Crystallographic and Stability Insights

  • Crystal Packing : Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate forms centrosymmetric dimers via C–H···O hydrogen bonds, stabilizing the lattice .
  • Thermal Stability: Brominated analogs (e.g., 4-bromo derivatives in ) exhibit higher melting points (97–158°C) compared to non-halogenated counterparts, correlating with stronger van der Waals interactions.

Biological Activity

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H10_{10}ClN2_2O2_2
  • Molecular Weight : 250.67 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and an ethoxycarbonyl moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Receptor Binding : The compound may bind to specific receptors, modulating cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various pathogens, revealing:

  • Minimum Inhibitory Concentration (MIC) : Values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory effects. It has shown promise in reducing inflammation in various models, possibly through the inhibition of pro-inflammatory cytokines and mediators.

Anticancer Activity

This compound has been evaluated for its anticancer potential against several cancer cell lines. Notable findings include:

  • Cell Proliferation Inhibition : The compound demonstrated low micromolar range inhibition against colorectal cancer cell lines (HCT116, HT29, SW480) .
  • Mechanisms of Action : It may induce apoptosis or autophagy in cancer cells, contributing to its anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

SubstituentActivity LevelRemarks
4-ChloroHighStrong inhibitory effects on various targets
Alkyl GroupsModerateEnhanced solubility and bioavailability

The presence of electron-withdrawing groups at specific positions on the phenyl ring significantly enhances the compound's activity .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Synthesis and Evaluation : A library of pyrazole-based compounds was synthesized, with several derivatives showing enhanced cytotoxicity against cancer cell lines .
  • Alkylation Studies : Alkylation at the N-1 position of related pyrazoles led to compounds with improved inhibitory activities against neuraminidase .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, and how are reaction conditions validated?

The compound is typically synthesized via cyclocondensation or Biginelli-like reactions. For example, describes a one-pot reaction using acetonitrile as the solvent, 2-bromo-1-phenylethanone, and K₂CO₃ as a base. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with ethyl acetate/petroleum ether (1:4) to achieve 70% yield. Validation includes ¹H NMR and X-ray crystallography to confirm structural integrity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) reveals key structural features:

  • The pyrazole ring is nearly coplanar with the 4-chlorophenyl group (dihedral angle: 3.64°), while the 2-oxo-2-phenylethyl substituent introduces steric distortion (dihedral angle: 81.15°) .
  • Stabilizing interactions include intramolecular C13–H13A···O2 hydrogen bonds forming S(6) pseudo-rings and intermolecular C5–H5···O1 interactions creating a 10-membered ring motif .
  • Refinement using SHELXL97 (via ) confirms these interactions, with R-factors < 0.05 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the pyrazole ring (δ 13.38 ppm for NH) and substituents (e.g., ethyl ester at δ 4.18–4.21 ppm) .
  • ESI-MS validates molecular weight (e.g., m/z 450.2 for derivatives) and fragmentation patterns .
  • IR spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C–Cl bonds .

Advanced Research Questions

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

  • Docking studies (e.g., using AutoDock Vina) assess binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. Pyrazole derivatives in show anti-inflammatory and anticancer activity, with IC₅₀ values correlated to substituent electronic effects.
  • DFT calculations (e.g., Gaussian 09) optimize geometry, HOMO-LUMO gaps, and electrostatic potential maps to predict reactivity and interaction sites .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response assays (e.g., MTT for cytotoxicity) differentiate true activity from assay artifacts. For example, derivatives in showed variable IC₅₀ values depending on cell line (e.g., 28% inhibition in HeLa vs. 68% in MCF-7).
  • Metabolic stability tests (e.g., microsomal incubation) identify rapid degradation as a confounding factor.
  • Structural analogs (e.g., fluorinated or methoxy-substituted pyrazoles) are synthesized to isolate substituent effects .

Q. How are crystallographic data discrepancies addressed during refinement?

  • Multi-scan absorption corrections (via SADABS in ) mitigate errors from crystal imperfections.
  • Disordered atoms (e.g., ethyl groups) are modeled with split positions and restrained ADP parameters.
  • Rigid-bond restraints maintain reasonable geometry for aromatic rings during SHELXL refinement .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve yield but require rigorous drying to avoid ester hydrolysis .
  • Catalyst optimization : Aluminum-based catalysts (e.g., Me₃Al in ) enhance amide formation but demand inert conditions.
  • Purification : Gradient elution in HPLC (C18 columns) resolves byproducts from Biginelli reactions .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters from SC-XRD

ParameterValueSource
Space groupMonoclinic, P2₁/c
Unit cell dimensionsa = 10.23 Å, b = 12.45 Å, c = 14.78 Å
R-factor0.048
Dihedral anglesPyrazole/4-Cl-C₆H₄: 3.64°

Q. Table 2: Bioactivity of Pyrazole Derivatives

DerivativeTargetIC₅₀ (µM)Source
SEC (SEC = see )Integrin β41.2 ± 0.3
Compound 279 ()COX-20.89

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.